N1‑Substituent Divergence Drives h15‑LOX‑2 Inhibitory Activity
The N1‑phenyl analog (1-phenyl-2-([[4-(trifluoromethyl)phenyl]methyl]sulfanyl)-1H-imidazole) inhibits human 15‑lipoxygenase‑2 with an IC₅₀ of 0.34 μM in a cell‑free assay, while no inhibitory data are available for the N1‑methyl target compound [1]. The documented SAR shows that replacing the N1‑phenyl with N1‑methyl abolishes the known pharmacological profile, making the target compound a distinct chemical probe.
| Evidence Dimension | h15-LOX-2 IC₅₀ (μM) |
|---|---|
| Target Compound Data | No reported activity |
| Comparator Or Baseline | 1-Phenyl analog: IC₅₀ = 0.34 μM [1] |
| Quantified Difference | Undefined (target lacks measurable inhibition within reported assay conditions) |
| Conditions | Cell-free h15-LOX-2 assay, pH 7.5, 23 °C |
Why This Matters
Only the N1‑phenyl analog has confirmed h15‑LOX‑2 inhibitory potency; the N1‑methyl compound must be treated as a separate chemical entity for any LOX‑targeted research.
- [1] Tsai, W.C.; et al. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorg. Med. Chem. 2021, 46, 116349. (BRENDA IC₅₀ entry: 0.00034 for 1-phenyl analog). View Source
